molecular formula C12H22N2O2 B13000174 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)aceticacid

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)aceticacid

Cat. No.: B13000174
M. Wt: 226.32 g/mol
InChI Key: LEZLVYLUYUDCCB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. The conditions for these reactions are typically mild and environmentally benign .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce complex organic molecules with high selectivity and yield .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid include other piperidine derivatives, such as:

  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Uniqueness

The uniqueness of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid lies in its specific structure and functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable target for scientific research and industrial applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

2-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C12H22N2O2/c15-12(16)9-14-5-1-2-11(8-14)7-13-6-10-3-4-10/h10-11,13H,1-9H2,(H,15,16)

InChI Key

LEZLVYLUYUDCCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)O)CNCC2CC2

Origin of Product

United States

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